molecular formula C7H9N3O2 B1275116 (2-Methyl-4-nitrophenyl)hydrazine CAS No. 77484-08-3

(2-Methyl-4-nitrophenyl)hydrazine

Cat. No. B1275116
CAS RN: 77484-08-3
M. Wt: 167.17 g/mol
InChI Key: RERPRXPTVXLOFR-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitrophenyl)hydrazine, also known as MNP-H, is an organic compound that is used in various scientific research applications. It is one of the most extensively studied compounds in the field of organic chemistry due to its unique properties and potential applications. MNP-H is a highly reactive compound with a wide range of applications in laboratory experiments. It is used in the synthesis of various organic compounds and can also be used to study the mechanism of action of certain compounds. In addition, MNP-H has been used in biochemical and physiological experiments to study the effects of various compounds on the body.

Scientific Research Applications

Synthesis and Antineoplastic Activity

(2-Methyl-4-nitrophenyl)hydrazine and its derivatives have been explored for their potential in the synthesis of compounds with antineoplastic (anti-cancer) activities. For instance, a study synthesized several N-2 substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines, evaluating their activity against leukemia and melanoma. The most active compound showed promising results in tumor-bearing mice (Hrubiec et al., 1986).

Development of Antihypertensive Agents

Another research area involves the development of antihypertensive α-blocking agents. A study synthesized thiosemicarbazides, triazoles, and Schiff bases using hydrazine hydrate, demonstrating that many of these compounds have significant antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

Electro-Optic Properties Research

The electro-optic properties of hydrazine derivatives are also a subject of study. For instance, the preparation and properties of 1-formyl 2(4-nitrophenyl) hydrazine were investigated, focusing on its refractive indices, optical absorption coefficients, and electro-optic half-wave voltages (Owen & White, 1977).

Synthesis of New Chemical Structures

Research has been conducted on the synthesis of new chemical structures using this compound. For example, the synthesis of 5-hydroxy-2-pyrazolines and their analogs was explored, using hydrazine derivatives as intermediates (Zelenin et al., 2002).

Cancer Research

In the field of cancer research, studies have explored the synthesis of hydrazine derivatives as potential antitumor agents. A recent study synthesized 4-hydrazinylphenyl benzenesulfonate and tested its anti-cancer activity against breast cancer cell lines, showing promising results (Prasetiawati et al., 2022).

Mechanism of Action

Target of Action

(2-Methyl-4-nitrophenyl)hydrazine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions within the body, including energy production and regulation of gene expression.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon in aldehydes or ketones . This reaction forms an intermediate that eventually dehydrates to form a hydrazone . This process is essentially irreversible, leading to a significant change in the target molecule .

Biochemical Pathways

The formation of hydrazones can affect various biochemical pathways. For instance, the reaction with aldehydes and ketones can influence the metabolic pathways these compounds are involved in, potentially altering energy production and other metabolic processes . .

Pharmacokinetics

The compound’s molecular weight (16717 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehydes or ketones it interacts with. By forming hydrazones, the compound can alter the structure and function of these target molecules, potentially affecting the cellular processes they are involved in .

Action Environment

Environmental factors such as pH and temperature can influence the action of this compound. For instance, the nucleophilic addition reaction it undergoes is acid-catalyzed , suggesting that it may be more effective in acidic environments. Additionally, the compound’s stability may be affected by temperature, as suggested by its melting point of 135-138°C .

Safety and Hazards

“(2-Methyl-4-nitrophenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Indole derivatives, which include “(2-Methyl-4-nitrophenyl)hydrazine”, have been found to possess diverse biological activities. This has led to increased interest among researchers to synthesize a variety of indole derivatives and study their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

(2-Methyl-4-nitrophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . The compound acts as an inhibitor of these enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with H+/K+ ATPase, an enzyme crucial for gastric acid production . By inhibiting this enzyme, the compound can potentially reduce gastric acid secretion, making it a candidate for the treatment of acid-related gastrointestinal disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In inflammatory cells, the compound inhibits the activity of COX-2 and 5-LOX, leading to a decrease in the production of inflammatory cytokines and eicosanoids . This results in reduced inflammation and pain. In gastric epithelial cells, the inhibition of H+/K+ ATPase by this compound leads to decreased acid secretion, which can promote the healing of gastric ulcers . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of COX-2 and 5-LOX, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to pro-inflammatory mediators . Similarly, this compound binds to H+/K+ ATPase, inhibiting its proton-pumping activity and reducing gastric acid secretion . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and gastric acid secretion . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits COX-2 and 5-LOX activity, leading to reduced inflammation and pain . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX-2, 5-LOX, and H+/K+ ATPase . The compound’s inhibition of these enzymes affects metabolic flux and the levels of various metabolites, including prostaglandins, leukotrienes, and gastric acid . Additionally, this compound may undergo metabolic transformation in the liver, leading to the formation of metabolites that could contribute to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations enable this compound to interact with its target enzymes and exert its biochemical effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(2-methyl-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERPRXPTVXLOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405101
Record name (2-methyl-4-nitro-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77484-08-3
Record name (2-methyl-4-nitro-phenyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-4-nitrophenyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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